An In-depth Technical Guide to Fmoc-Aeg(N3)-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Fmoc-Aeg(N3)-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Aeg(N3)-OH, systematically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a specialized amino acid derivative that serves as a versatile building block in peptide and medicinal chemistry. Its unique structure, incorporating the base-labile Fmoc protecting group and a bioorthogonal azide (B81097) moiety, makes it an invaluable tool for the synthesis of modified peptides, peptoids, and peptide nucleic acids (PNAs). The presence of the azide group allows for site-specific functionalization through highly efficient "click chemistry" reactions, enabling the construction of complex biomolecules and drug conjugates. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to Fmoc-Aeg(N3)-OH.
Chemical Properties and Structure
Fmoc-Aeg(N3)-OH is a white crystalline solid at room temperature.[1] Its structure is characterized by a central glycine (B1666218) residue that is N-substituted with both an Fmoc protecting group and a 2-azidoethyl group. This substitution on the backbone nitrogen atom classifies it as a peptoid monomer.
Chemical Structure
The chemical structure of Fmoc-Aeg(N3)-OH is depicted below.
Caption: Chemical Structure of Fmoc-Aeg(N3)-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Aeg(N3)-OH is provided in the table below.
| Property | Value |
| CAS Number | 1935981-35-3[1][2][3] |
| Molecular Formula | C₁₉H₁₈N₄O₄[1][2][3] |
| Molecular Weight | 366.37 g/mol [1][3] |
| Appearance | White crystalline powder[1] |
| Melting Point | 107 - 113 °C[1] |
| Purity (Typical) | ≥ 98% (HPLC)[1] |
| Storage Conditions | 0 - 8 °C[1] |
Spectroscopic Data
The structural integrity of Fmoc-Aeg(N3)-OH can be confirmed using various spectroscopic techniques. Expected data are summarized below.
| Spectroscopic Method | Expected Characteristics |
| FT-IR | ~2100 cm⁻¹ (characteristic strong azide stretch)[3] |
| ¹H NMR | Signals corresponding to the Fmoc group protons (aromatic region), and protons of the N-substituted glycine backbone. |
| ¹³C NMR | Resonances for the carbons of the Fmoc group, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the Aeg(N3) moiety. |
| Mass Spectrometry (ESI-MS) | m/z = 367.1 [M+H]⁺, 389.1 [M+Na]⁺[3] |
Experimental Protocols
Synthesis of Fmoc-Aeg(N3)-OH
A plausible synthetic route to Fmoc-Aeg(N3)-OH involves a two-step process starting from Fmoc-N-(2-hydroxyethyl)glycine.
Step 1: Mesylation of the hydroxyl group
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Dissolve Fmoc-N-(2-hydroxyethyl)glycine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 2: Azide Substitution
-
Dissolve the crude mesylated intermediate in dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Fmoc-Aeg(N3)-OH.
Caption: Synthesis Workflow for Fmoc-Aeg(N3)-OH.
Incorporation into Peptides/Peptoids via Solid-Phase Synthesis
Fmoc-Aeg(N3)-OH can be incorporated into a growing peptide or peptoid chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and swell in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminus of the growing chain.
-
Coupling:
-
Pre-activate Fmoc-Aeg(N3)-OH (3-4 equivalents) with a coupling agent such as HBTU/HATU and a base like DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
Click Chemistry Modification
The azide group of the incorporated Aeg(N3) residue can be modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
On-Resin Reaction:
-
Swell the resin-bound peptide containing the Aeg(N3) residue in DMF.
-
Add the alkyne-functionalized molecule of interest (5-10 equivalents).
-
Add a copper(I) source, such as copper(I) iodide or a mixture of copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Add a copper-stabilizing ligand, for example, TBTA.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
-
Washing and Cleavage:
-
Wash the resin extensively with DMF, DCM, and methanol.
-
Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Caption: Application Workflow of Fmoc-Aeg(N3)-OH.
Applications in Research and Drug Development
The unique structural features of Fmoc-Aeg(N3)-OH make it a valuable reagent in several areas of research and development:
-
Peptide and Peptoid Synthesis: It serves as a building block for creating peptides and peptoids with modified backbones, which can lead to enhanced stability, conformational constraints, and altered biological activity.[4]
-
Peptide Nucleic Acid (PNA) Construction: The N-(2-aminoethyl)glycine (Aeg) backbone is a fundamental component of PNAs, which are synthetic analogs of DNA and RNA.[4]
-
Bioconjugation and Drug Delivery: The azide group enables the conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, cytotoxic drugs, or polymers like PEG, through click chemistry.[2][4] This is particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
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Macrocycle Design: The azide functionality can be used for intramolecular crosslinking to create cyclic peptides and peptoids, which often exhibit improved receptor binding and stability.[4]
